

An In-depth Technical Guide to the Hydrophobicity of C18-PEG4-Azide Linker

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Compound of Interest

Compound Name: C18-PEG4-Azide

Cat. No.: B3182788

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Introduction

The **C18-PEG4-Azide** linker is a heterobifunctional molecule increasingly utilized in drug delivery, bioconjugation, and materials science. Its unique structure, combining a long-chain saturated hydrocarbon (C18) with a short, hydrophilic polyethylene glycol (PEG) chain and a reactive azide group, imparts amphiphilic properties that are critical to its function. This guide provides a detailed technical overview of the hydrophobicity of the **C18-PEG4-Azide** linker, including its physicochemical properties, experimental protocols for hydrophobicity determination, and a discussion of its structural-functional relationships.

Physicochemical Properties of C18-PEG4-Azide

The defining characteristic of the **C18-PEG4-Azide** linker is its amphiphilicity, resulting from the covalent linkage of a hydrophobic tail and a hydrophilic head.

- **Hydrophobic Component:** The C18 alkyl chain (stearoyl group) is a long, saturated hydrocarbon that is highly nonpolar and responsible for the molecule's lipid-like characteristics. This portion of the linker facilitates interactions with hydrophobic environments, such as cell membranes and the core of lipid nanoparticles.
- **Hydrophilic Component:** The tetraethylene glycol (PEG4) spacer is a polar, water-soluble chain that imparts hydrophilicity. The PEG moiety can influence the overall solubility of the

linker and any molecule it is conjugated to, and it can also provide a steric shield, which is beneficial in reducing non-specific protein binding and improving in vivo circulation times.

- Reactive Group: The terminal azide (-N3) group is a versatile functional handle for "click chemistry" reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC).[\[1\]](#)[\[2\]](#)[\[3\]](#) This allows for the efficient and specific conjugation of the linker to a wide range of molecules and surfaces.

A summary of the key physicochemical properties of **C18-PEG4-Azide** is presented in Table 1.

Property	Value
Molecular Formula	C26H53N3O4
Molecular Weight	~471.7 g/mol
Appearance	White to off-white solid or waxy solid
Solubility	Soluble in organic solvents (e.g., DMSO, DMF, chloroform), limited solubility in water
Calculated LogP (XLogP3)	~6.5 - 7.5
Experimental LogP	Not readily available in literature

Note: The calculated LogP is an estimation and the experimental value may vary.

Experimental Determination of Hydrophobicity (LogP)

The partition coefficient (P) is a measure of the differential solubility of a compound in a biphasic system, typically a hydrophobic organic solvent and a hydrophilic aqueous phase. The logarithm of this value, LogP, is a widely used metric for hydrophobicity.[\[4\]](#)[\[5\]](#) For amphiphilic molecules like **C18-PEG4-Azide**, the distribution coefficient (LogD) is often more relevant as it considers all ionized and neutral forms of the molecule at a specific pH.

Shake-Flask Method (OECD Guideline 107)

The shake-flask method is the traditional and most straightforward technique for LogP determination.

Principle: A known amount of the analyte is dissolved in a mixture of two immiscible solvents (typically n-octanol and water). The mixture is shaken vigorously to allow for the partitioning of the analyte between the two phases until equilibrium is reached. The concentration of the analyte in each phase is then measured, and the partition coefficient is calculated.

Detailed Protocol:

- **Preparation of Solvents:** Both n-octanol and water should be mutually saturated before the experiment. This is achieved by mixing the two solvents, shaking them for 24 hours, and then allowing them to separate.
- **Preparation of Analyte Solution:** A stock solution of **C18-PEG4-Azide** is prepared in the more soluble phase (likely n-octanol).
- **Partitioning:** A precise volume of the stock solution is added to a mixture of the pre-saturated n-octanol and water in a separatory funnel. The volumes of the two phases should be accurately known.
- **Equilibration:** The funnel is shaken for a predetermined amount of time to ensure equilibrium is reached. The time required for equilibration should be determined in preliminary experiments.
- **Phase Separation:** The mixture is allowed to stand until the two phases have completely separated. Centrifugation can be used to aid in the separation of emulsions.
- **Concentration Measurement:** The concentration of **C18-PEG4-Azide** in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or Mass Spectrometry - MS, as **C18-PEG4-Azide** lacks a strong chromophore).
- **Calculation of LogP:** The partition coefficient (P) is calculated as the ratio of the concentration of the analyte in the n-octanol phase to its concentration in the aqueous phase. LogP is the base-10 logarithm of P.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method (OECD Guideline 117)

RP-HPLC provides a faster and more efficient method for estimating LogP values.

Principle: This method is based on the correlation between the retention time of a compound on a nonpolar stationary phase (like C18) and its hydrophobicity. The retention factor (*k*) is determined and correlated with the known LogP values of a series of standard compounds.

Detailed Protocol:

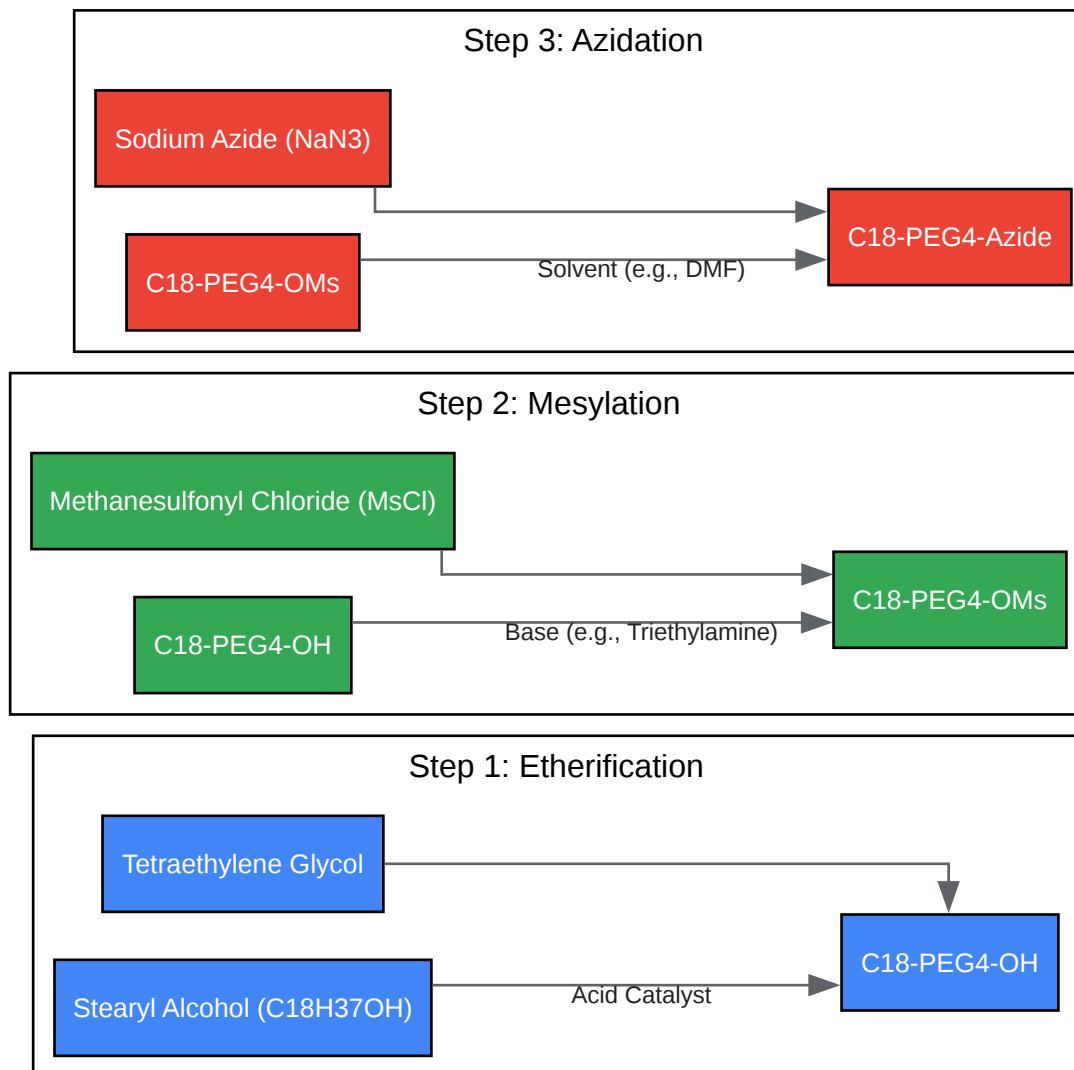
- **System Preparation:** An HPLC system equipped with a C18 column and a suitable detector (ELSD or MS) is used. The mobile phase typically consists of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.
- **Selection of Reference Compounds:** A series of reference compounds with known LogP values that span the expected LogP of **C18-PEG4-Azide** are selected.
- **Chromatographic Analysis:** Each reference compound and the **C18-PEG4-Azide** are injected into the HPLC system under isocratic conditions. The retention time (*t_R*) for each compound is recorded. The dead time (*t₀*), the retention time of a non-retained compound, is also determined.
- **Calculation of Retention Factor (*k*):** The retention factor for each compound is calculated using the formula: $k = (t_R - t_0) / t_0$.
- **Calibration Curve:** A calibration curve is generated by plotting the log(*k*) values of the reference compounds against their known LogP values. A linear regression analysis is performed to obtain the equation of the line.
- **Determination of LogP for **C18-PEG4-Azide**:** The log(*k*) value for **C18-PEG4-Azide** is calculated from its retention time. This value is then used in the regression equation to determine the LogP of the **C18-PEG4-Azide** linker.

Visualizations

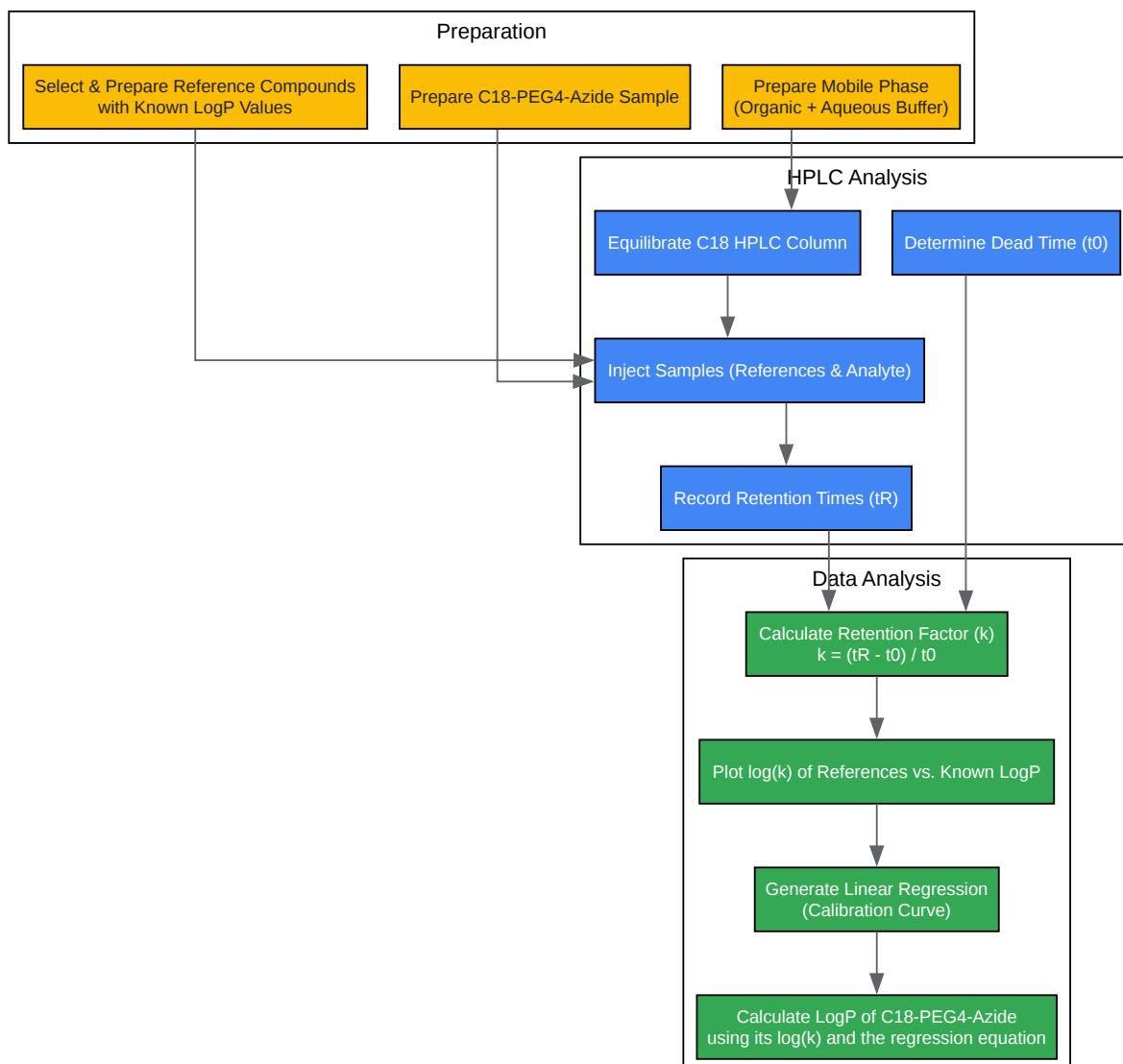
Synthesis Workflow for C18-PEG4-Azide

The following diagram illustrates a common synthetic pathway for **C18-PEG4-Azide**, starting from stearyl alcohol and tetraethylene glycol.

Synthesis of C18-PEG4-Azide



LogP Determination by RP-HPLC

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